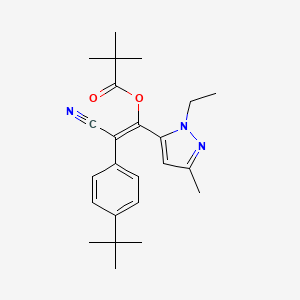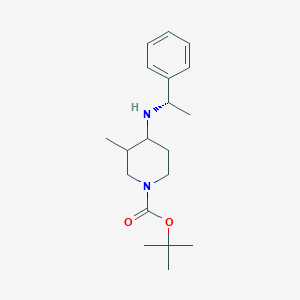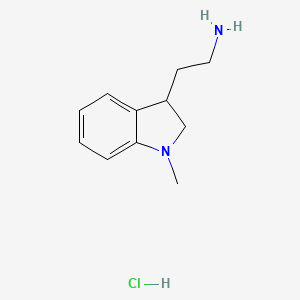
5-(Fluoromethyl)-2-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Fluoromethyl)-2-methylpiperidine is a fluorinated organic compound belonging to the class of piperidines Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and agrochemicals due to their biological activity and chemical stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Fluoromethyl)-2-methylpiperidine typically involves the introduction of a fluoromethyl group into the piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable fluoromethylating agent, such as fluoromethyl iodide, reacts with a piperidine derivative under basic conditions. The reaction can be carried out in the presence of a base like potassium carbonate in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis can also enhance reaction rates and selectivity, making the process more efficient. Additionally, the incorporation of fluorine atoms into organic molecules often requires specialized equipment and safety measures due to the reactivity of fluorinating agents.
Análisis De Reacciones Químicas
Types of Reactions
5-(Fluoromethyl)-2-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group or other reduced forms.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce methyl-substituted piperidines.
Aplicaciones Científicas De Investigación
5-(Fluoromethyl)-2-methylpiperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry.
Biology: The compound can be used as a probe to study the effects of fluorine substitution on biological activity and molecular interactions.
Medicine: Fluorinated piperidines are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and materials with improved properties.
Mecanismo De Acción
The mechanism of action of 5-(Fluoromethyl)-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The fluoromethyl group can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. This can result in altered biological activity, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropiperidine: Another fluorinated piperidine with a fluorine atom at the 2-position.
4-Fluoropiperidine: A compound with a fluorine atom at the 4-position of the piperidine ring.
5-Fluoropiperidine: Similar to 5-(Fluoromethyl)-2-methylpiperidine but without the methyl group at the 2-position.
Uniqueness
This compound is unique due to the presence of both a fluoromethyl group and a methyl group in the piperidine ring. This dual substitution can lead to distinct chemical and biological properties compared to other fluorinated piperidines. The combination of fluorine and methyl groups can enhance the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets.
Propiedades
Fórmula molecular |
C7H14FN |
|---|---|
Peso molecular |
131.19 g/mol |
Nombre IUPAC |
5-(fluoromethyl)-2-methylpiperidine |
InChI |
InChI=1S/C7H14FN/c1-6-2-3-7(4-8)5-9-6/h6-7,9H,2-5H2,1H3 |
Clave InChI |
FKUBCGAHGRXUDW-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CN1)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane;hydrochloride](/img/structure/B12958647.png)





![(3AS,4S,6S,7aR)-2-benzyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12958682.png)

![1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12958692.png)

